molecular formula C12H10N2O3 B13862737 2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione

2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13862737
M. Wt: 230.22 g/mol
InChI Key: MPQRVDQIKPBWMY-VIFPVBQESA-N
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Description

2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindole core and a pyrrolidinyl group. Its molecular formula is C12H10N2O3, and it has a molecular weight of 230.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with L-proline. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione: Shares the isoindole core but lacks the pyrrolidinyl group.

    Piperidine Derivatives: Similar in structure but contain a piperidine ring instead of a pyrrolidinyl group.

Uniqueness

2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the isoindole core and the pyrrolidinyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-[(3S)-2-oxopyrrolidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C12H10N2O3/c15-10-9(5-6-13-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2,(H,13,15)/t9-/m0/s1

InChI Key

MPQRVDQIKPBWMY-VIFPVBQESA-N

Isomeric SMILES

C1CNC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CNC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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